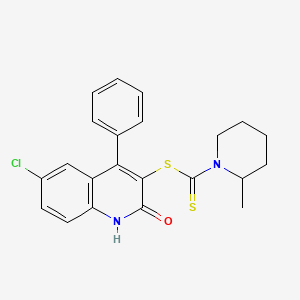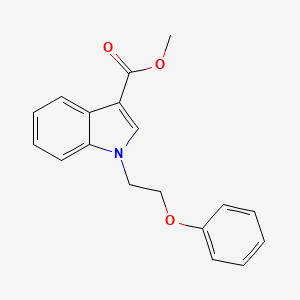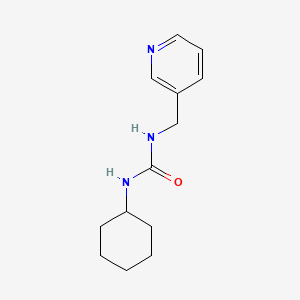
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Moiety: The piperidine moiety can be synthesized through a Mannich reaction, involving the reaction of formaldehyde, a secondary amine, and a ketone.
Coupling of the Quinoline and Piperidine Moieties: The final step involves coupling the quinoline and piperidine moieties through a carbodithioate linkage, which can be achieved using a thiocarbonyl reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the quinoline core can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, polar solvents like dimethylformamide, and mild heating.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-4-phenylquinoline: Lacks the piperidine moiety but shares the quinoline core and phenyl group.
2-Methylpiperidine-1-carbodithioate: Lacks the quinoline core but contains the piperidine moiety and carbodithioate linkage.
4-Phenylquinoline: Lacks the chloro and piperidine moieties but shares the quinoline core and phenyl group.
Uniqueness
6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl 2-methylpiperidine-1-carbodithioate is unique due to its combination of a quinoline core, phenyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H21ClN2OS2 |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl) 2-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C22H21ClN2OS2/c1-14-7-5-6-12-25(14)22(27)28-20-19(15-8-3-2-4-9-15)17-13-16(23)10-11-18(17)24-21(20)26/h2-4,8-11,13-14H,5-7,12H2,1H3,(H,24,26) |
InChI Key |
PPLZYILUNULTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-benzyl-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11581707.png)
![1-(3-Ethoxyphenyl)-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11581732.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11581739.png)
methanone](/img/structure/B11581749.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11581760.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11581765.png)
![(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11581767.png)

![2-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11581771.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)thiophene-2-sulfonamide](/img/structure/B11581777.png)
![7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11581789.png)

![1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B11581808.png)
